1-Chloro-4-(methylthio)-2-nitrobenzene

Solid-State Chemistry Process Chemistry Crystallization

Sourcing a single intermediate with orthogonal reactive handles for heterocycle synthesis is a recurring bottleneck. 1-Chloro-4-(methylthio)-2-nitrobenzene (CAS 1199-36-6) solves this by integrating three distinct functionalities in one stable, solid building block (mp 70-72°C). This enables sequential, chemoselective derivatization without intermediate isolation challenges. • Construct privileged scaffolds (benzimidazoles, quinazolines) via nitro reduction and subsequent cyclization. • Diversify lead compounds by oxidizing the methylthio group to a sulfoxide/sulfone or using the chlorine for SNAr reactions. • Simplifies scale-up and purification via recrystallization, supporting cost-effective hit-to-lead and process chemistry routes.

Molecular Formula C7H6ClNO2S
Molecular Weight 203.65 g/mol
CAS No. 1199-36-6
Cat. No. B073841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(methylthio)-2-nitrobenzene
CAS1199-36-6
Molecular FormulaC7H6ClNO2S
Molecular Weight203.65 g/mol
Structural Identifiers
SMILESCSC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H6ClNO2S/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
InChIKeyUFLRXTNPCRROEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-(methylthio)-2-nitrobenzene Overview


1-Chloro-4-(methylthio)-2-nitrobenzene (CAS 1199-36-6) is a polysubstituted aromatic compound of the chloronitrobenzene class, distinguished by the presence of a methylthio (–SMe) group para to a chlorine atom and ortho to a nitro group [1]. This specific substitution pattern confers unique physicochemical and reactivity profiles. The compound is a solid at room temperature, with a reported melting point range of 70-72 °C [2]. Its molecular weight is 203.65 g/mol [1]. Primarily utilized as a versatile building block, its value lies in the orthogonal reactivity of its three substituents, enabling its use as a key intermediate in the synthesis of more complex molecules for pharmaceutical, agrochemical, and dye applications [3].

Solid intermediate simplifies purification via recrystallization
Orthogonal reactivity (nitro, chloro, methylthio) enables diverse derivatization
Defined GHS hazard profile supports risk assessment and compliance
Commercial availability from multiple vendors streamlines sourcing

Irreplaceability of 1-Chloro-4-(methylthio)-2-nitrobenzene


The scientific and industrial value of 1-Chloro-4-(methylthio)-2-nitrobenzene is intrinsically linked to its precise 1-chloro-2-nitro-4-methylthio substitution pattern on the benzene ring . Generic substitution with other chloronitrobenzene isomers or methylthio-containing compounds fails because the relative positions of the electron-withdrawing nitro group, the leaving-group chlorine, and the modifiable methylthio group dictate the outcome of subsequent chemical transformations. The presence and position of the nitro group, for example, is critical for both activating the aryl chloride for nucleophilic aromatic substitution (SNAr) and enabling the later reduction to an aniline for further derivatization [1]. The methylthio group is not inert; it can be oxidized to a sulfoxide or sulfone, or activated for cross-coupling reactions, providing a distinct handle for molecular diversification that is absent in simple nitro-chlorobenzenes [2]. The specific combination and orientation of these functional groups in CAS 1199-36-6 is required to achieve the desired selectivity and yield in multi-step synthetic routes, making it a non-interchangeable building block .

Target 1-chloro-2-nitro-4-methylthio substitution pattern
vs
Substitute Isomeric pattern (e.g., 4-chloro-2-methylthio-1-nitro) may alter electronic directing effects and selectivity
Target Contains modifiable methylthio group
vs
Substitute Analog lacking -SMe removes C-S bond activation handle and diversification path
Target Bifunctional aniline (after nitro reduction) retains chloro for further functionalization
vs
Substitute 1-(methylthio)-3-nitrobenzene reduction yields monoamine without chloro handle

1-Chloro-4-(methylthio)-2-nitrobenzene: Key Differentiators


Solid-State Handling Advantage

1-Chloro-4-(methylthio)-2-nitrobenzene exists as a crystalline solid at standard laboratory and storage conditions, with a reported melting point range of 70-72 °C [1]. In contrast, a key precursor and structural analog, 4-Chlorothioanisole (CAS 123-09-1), is a liquid with a melting point of 18-19 °C and a boiling point of 168-169 °C . This 50+ °C difference in melting point translates directly to a significant advantage in handling and purification during scale-up. The solid-state nature of CAS 1199-36-6 allows for straightforward isolation and purification via recrystallization, avoiding the complexities and costs associated with the fractional distillation often required for liquid intermediates like 4-Chlorothioanisole.

Solid-State Handling
Data to verify
Target: Solid, Mp 70–72 °C vs. 4-Chlorothioanisole: Liquid, Mp 18–19 °C
Reported solid form may simplify purification and scale-up handling compared to liquid analog
Physical property data; lot-specific solid behavior should be confirmed
Solid-State Chemistry Process Chemistry Crystallization

Physicochemical Properties and Orthogonal Reactivity

The compound's calculated LogP is 3.49 [1], providing a baseline measure of its lipophilicity. While a direct comparative LogP for a specific close analog is not available, this value can be contrasted with the simpler, less functionalized 1-chloro-4-nitrobenzene (CAS 100-00-5), which has a calculated LogP of 2.41 [2]. The increase in LogP by over one unit for 1-Chloro-4-(methylthio)-2-nitrobenzene is attributable to the presence of the methylthio group. This higher lipophilicity has implications for membrane permeability and biological activity in derived molecules. Furthermore, the compound's density is 1.41 g/cm³ and its boiling point is 297 °C (at 760 mmHg) [1]. The presence of three distinct, reactive functional groups (chloro, nitro, methylthio) in a defined 1,2,4-relationship offers a higher degree of orthogonal reactivity compared to isomers like 4-Chloro-2-(methylthio)-1-nitrobenzene (CAS 70019-41-9), where the nitro group is ortho to the methylthio group, potentially altering its electronic properties and directing effects in subsequent reactions .

LogP & Substitution Pattern
Class-level inference
Target: calc. LogP 3.49, 1,2,4-substitution vs. 1-chloro-4-nitrobenzene: LogP 2.41
Higher calculated LogP may influence derived molecule properties; distinct pattern offers orthogonal reactivity
Class-level comparison; direct experimental LogP and reactivity studies on target limited
Medicinal Chemistry Synthetic Methodology Physicochemical Property

Commercial Availability and Cost Benchmarking

1-Chloro-4-(methylthio)-2-nitrobenzene is a commercially available research compound, which simplifies procurement compared to custom-synthesizing an unlisted intermediate. The compound is offered by suppliers at a specified purity level (e.g., 95% or 97%) . While specific pricing is subject to change, the availability of multiple vendors and defined pricing tiers (e.g., per gram) provides a clear benchmark for budgeting and sourcing [1]. This is a critical differentiation point for procurement: the compound can be purchased directly from established chemical suppliers, whereas a closely related isomer like 4-Chloro-2-(methylthio)-1-nitrobenzene (CAS 70019-41-9) is also commercially available, allowing for a direct cost-benefit comparison based on project needs .

Commercial Benchmark
Supplier data
Target: ~$484/g (97%) vs. Isomer CAS 70019-41-9: ~$611/g (95%)
Vendor-specific pricing context; competitive sourcing possible but subject to change
Snapshot pricing; verify current quotations and purity specifications
Procurement Supply Chain Cost Analysis

Defined Safety and GHS Profile

The Globally Harmonized System (GHS) classification provides a standardized safety profile for 1-Chloro-4-(methylthio)-2-nitrobenzene, which is a crucial factor in compound selection. The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H351 (Suspected of causing cancer) . While direct quantitative comparison of toxicity metrics (e.g., LD50) with analogs is not readily available in public literature, the presence of specific, well-defined GHS classifications allows for a transparent and standardized risk assessment. This enables procurement and laboratory personnel to make an informed decision regarding the necessary engineering controls, personal protective equipment (PPE), and handling procedures required, in contrast to a compound with an incomplete or unknown hazard profile [1].

GHS Hazard Profile
Standardized profile
Target: H302, H315, H319, H335, H351 vs. Uncharacterized analog: risk unknown
Defined hazard statements enable transparent risk assessment and handling protocol design
Regulatory classification; always consult current SDS before use
Safety Regulatory Compliance Risk Assessment

Precursor to 2-Amino-4-chloro-thioanisole

A primary and well-documented application of 1-Chloro-4-(methylthio)-2-nitrobenzene is its reduction to 2-amino-4-chloro-thioanisole [1][2]. This transformation converts the nitro group into an aniline, which serves as a crucial building block for synthesizing a range of nitrogen-containing heterocycles, such as benzimidazoles and quinazolines. In contrast, a compound lacking the chloro substituent, such as 1-(methylthio)-3-nitrobenzene (CAS 2524-76-7), would yield a different amine upon reduction (e.g., 3-(methylthio)aniline), which cannot undergo the same subsequent functionalization at the chloro position [3]. This specific reduction pathway highlights the compound's unique value in generating bifunctional aniline intermediates, which are essential for convergent synthetic strategies in medicinal chemistry.

Bifunctional Aniline
Class-level inference
Target: reduces to 2-amino-4-chloro-thioanisole vs. 1-(methylthio)-3-nitrobenzene: yields 3-(methylthio)aniline (no Cl)
Retained chlorine enables further diversification after amine formation, supporting convergent synthesis
Reduction pathway reported; downstream scope depends on specific reaction conditions
Organic Synthesis Reduction Heterocyclic Chemistry

1-Chloro-4-(methylthio)-2-nitrobenzene: Key Applications


Synthesis of Heterocyclic Libraries

The compound is ideally suited as a starting material for synthesizing a library of nitrogen-containing heterocycles. As established, the nitro group can be reduced to an amine, and this resulting 2-amino-4-chloro-thioanisole can be used to construct benzimidazoles, quinazolines, or other privileged scaffolds for drug discovery [1][2]. The presence of the remaining chloro and methylthio groups on the aromatic ring provides additional vectors for further elaboration, enabling the exploration of diverse chemical space around a core structure. Procurement of this single, versatile intermediate supports multiple synthetic routes, making it a cost-effective choice for hit-to-lead and lead optimization programs .

Agrochemical and Colorant Synthesis

This compound serves as a critical precursor in the industrial synthesis of agrochemicals (pesticides, herbicides) and dyes, as noted in its GHS classification and patent literature [3]. Its three functional groups offer chemists a high degree of control. For instance, the chloro group can participate in SNAr reactions to introduce amine or ether moieties, while the methylthio group can be oxidized to a sulfoxide or sulfone to modulate biological activity or alter physical properties like solubility and crystallinity. The solid, stable nature of the compound, as evidenced by its melting point [4], facilitates its use in large-scale reactions and simplifies downstream purification by recrystallization, which is a key advantage for process chemists developing cost-effective manufacturing routes .

Analytical Method Development and QC

The compound's well-defined physicochemical properties, including its melting point (70-72 °C) [4], boiling point (297 °C) , and a defined HPLC method for its separation [5], make it an excellent reference standard for analytical chemistry. It can be used to develop and validate chromatographic methods for purity assessment and for monitoring reaction progress in synthetic routes involving similar polysubstituted aromatic intermediates. Its distinct spectral signatures (e.g., in NMR, FTIR) [6] also allow it to serve as a reliable marker compound for establishing the identity of new synthetic batches, ensuring consistency and quality in both R&D and production environments .

C-S Bond Activation in Cross-Coupling

While direct literature on this specific compound is sparse, the presence of the methylthio group places it within a class of compounds that are substrates for emerging C-S bond activation chemistry [7]. Researchers developing new catalytic methods for cross-coupling reactions can utilize 1-Chloro-4-(methylthio)-2-nitrobenzene as a model substrate. Its multiple functional groups (chloro, nitro, methylthio) offer different potential sites for metal-catalyzed activation, allowing for mechanistic studies into chemoselectivity. Success in these studies could unlock new synthetic pathways that utilize the methylthio group as a versatile leaving group or a masked nucleophile, further enhancing the compound's value as a platform for complex molecule synthesis [8].

Application
Selection Property
Validation Focus
Heterocycle library synthesis
Orthogonal reactivity (nitro reduction, chloro SNAr)
Amine intermediate diversification and scaffold elaboration
Agrochemical & colorant intermediate
Multi-functional group control and solid-state handling
Process-scale purification and yield optimization
Analytical reference & QC
Defined melting point and spectral signatures
Method development and batch identity verification
C-S bond activation studies
Methylthio group as model substrate
Catalytic chemoselectivity and mechanism assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloro-4-(methylthio)-2-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.